6-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
6-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile is a biphenyl derivative that features a hydroxyl group at the 6th position, a methoxy group at the 3’ position, and a carbonitrile group at the 3rd position. Biphenyl compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and materials science due to their structural versatility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of biphenyl derivatives often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of 6-oxo-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile.
Reduction: Formation of 6-hydroxy-3’-methoxy-[1,1’-biphenyl]-3-amine.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
6-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their activity. The carbonitrile group can also interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonitrile group.
4-Hydroxy-3-methoxy-[1,1’-biphenyl]-2-carbonitrile: Similar structure but with different positions of the hydroxyl and methoxy groups.
Uniqueness
6-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both hydroxyl and methoxy groups on the biphenyl scaffold can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-hydroxy-3-(3-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-12-4-2-3-11(8-12)13-7-10(9-15)5-6-14(13)16/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUENVGYHWAWNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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